2-Anilino-2-methoxy-3-oxo-N-phenylbutanamide
Description
Properties
CAS No. |
652329-02-7 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-anilino-2-methoxy-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)17(22-2,19-15-11-7-4-8-12-15)16(21)18-14-9-5-3-6-10-14/h3-12,19H,1-2H3,(H,18,21) |
InChI Key |
RNXNPRMVXUBEBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)(NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation Using Substituted Aldehydes and Acetoacetanilides
This method involves sequential condensation and cyclization steps. A representative procedure from antibacterial studies synthesizes analogous dihydropyrimidinones and pyrimidinethiones (Search Result):
- Step 1 : Synthesis of 3,4-dimethoxybenzaldehyde via methylation of vanillin with dimethyl sulfate under alkaline conditions.
- Step 2 : Preparation of 3-oxa-N-phenylbutanamide by refluxing aniline with ethyl acetoacetate in toluene.
- Step 3 : Cyclocondensation of 3,4-dimethoxybenzaldehyde, 3-oxa-N-phenylbutanamide, and urea/thiourea in methanol with HCl catalysis.
Adaptation for Target Compound :
Replacing urea with methoxyamine derivatives introduces the 2-methoxy group. For example, substituting urea with O-methylhydroxylamine in the cyclocondensation step yields 2-methoxy intermediates.
Key Data :
| Reactants | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde | HCl | Methanol | Reflux (12h) | 65–70% |
| 3-Oxa-N-phenylbutanamide | ||||
| O-Methylhydroxylamine |
Diazotization and Coupling Reactions
Azo coupling strategies are effective for introducing aromatic amines. A protocol using deep eutectic solvents (DES) for diazotization (Search Result) achieves high yields:
- Procedure :
- Diazotize 2-methoxyaniline with NaNO₂ in DES (choline chloride:tartaric acid) at room temperature.
- Couple the diazonium salt with acetoacetanilide in ethanol.
Mechanistic Insight :
The DES stabilizes the diazonium intermediate, enabling efficient coupling without thermal degradation. This method avoids traditional mineral acids, aligning with green chemistry principles.
Optimized Conditions :
| Parameter | Value |
|---|---|
| DES Composition | ChCl:Tartaric Acid (2:1) |
| Reaction Time | 20–35 min |
| Yield | 75–86% |
Palladium-Catalyzed Cross-Coupling
Pd-based catalysts enable direct C–N bond formation. A multi-component one-pot synthesis (Search Result) uses Pd-ligand complexes to couple 4-fluorobenzaldehyde, isobutyraldehyde, and acetoacetanilide derivatives:
- Catalyst System : Pd(OAc)₂ with electron-rich ligands (e.g., N-hydroxycyclohexylformamide derivatives).
- Key Step : Simultaneous aldol condensation and amidation under mild conditions.
Advantages :
Representative Data :
| Substrate | Ligand | Solvent | Yield |
|---|---|---|---|
| 4-Fluorobenzaldehyde | N-Hydroxycyclohexylformamide | Toluene | 82% |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics. A modified Biginelli reaction (Search Result) synthesizes dihydropyrimidinones, which can be oxidized to the target compound:
- Procedure :
- React acetoacetanilide, 2-methoxybenzaldehyde, and urea under microwave irradiation (150°C, 20 min).
- Oxidize the dihydropyrimidinone intermediate with KMnO₄ in acidic conditions.
Efficiency :
Solid-Phase Synthesis for Scalability
A patent (Search Result) describes crystalline intermediates for large-scale production:
- Steps :
- Condense 2-methoxyacetoacetate with aniline in hexafluoroisopropanol (HFIP).
- Recrystallize the crude product from ethanol/water mixtures.
Benefits :
- HFIP enhances reaction homogeneity and product purity.
- Crystalline forms simplify purification (>99% purity).
Comparative Analysis of Methods
| Method | Yield | Scalability | Green Metrics |
|---|---|---|---|
| Multi-Step Condensation | 65–70% | Moderate | Low |
| Diazotization | 75–86% | High | High (DES) |
| Pd-Catalyzed Coupling | 80–87% | High | Moderate |
| Microwave-Assisted | 70–75% | Moderate | High |
| Solid-Phase | >99% | Industrial | Moderate |
Biological Activity
2-Anilino-2-methoxy-3-oxo-N-phenylbutanamide is a compound recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The compound features an aniline moiety, a methoxy group, and a butanamide backbone, contributing to its unique pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for these bacteria suggest potent efficacy:
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Klebsiella pneumoniae | 15 |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, which is critical in the treatment of bacterial infections.
Anticancer Activity
This compound has also demonstrated anticancer properties. Studies have indicated its potential effectiveness against various cancer cell lines, including breast and prostate cancer. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| PC-3 (Prostate Cancer) | 8 |
The anticancer activity is attributed to the compound's interaction with cellular signaling pathways that regulate cell proliferation and survival.
The biological activity of this compound can be explained through its structural features. The presence of the methoxy group enhances solubility and bioavailability, while the aniline moiety facilitates binding to biological targets. Interaction studies have revealed that the compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Nature highlighted the effectiveness of this compound against Helicobacter pylori , demonstrating a zone of inhibition comparable to standard antibiotics, thus supporting its potential as a therapeutic agent for gastrointestinal infections.
- Anticancer Activity : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability among breast cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .
- Structure–Activity Relationship (SAR) : Research has focused on optimizing the structure of related compounds to enhance biological activity. Modifications to the aniline moiety have been explored to improve potency against resistant bacterial strains .
Scientific Research Applications
Pharmaceutical Development
1. Anticancer Activity
Research indicates that 2-anilino-2-methoxy-3-oxo-N-phenylbutanamide exhibits significant anticancer properties. Studies have shown that derivatives of this compound can selectively inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (non-small cell lung cancer). For instance, in vitro tests have demonstrated IC50 values in the low micromolar range for related compounds, suggesting potential for development into anticancer agents .
2. Antimicrobial Properties
The compound also shows promising antimicrobial activity against several pathogens. Preliminary studies indicate effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for similar structures. This suggests potential applications in treating infections caused by these bacteria .
3. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It may inhibit enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. For example, compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase, an enzyme critical in neurotransmitter breakdown .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated the anticancer efficacy of related compounds derived from this compound. The findings indicated that modifications to the structure significantly enhanced potency against cancer cell lines, establishing a correlation between structural features and biological activity .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers evaluated several derivatives for their effectiveness against gram-positive bacteria. The results showed that specific modifications to the methoxy group increased antimicrobial potency, highlighting the importance of structural optimization in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-anilino-2-methoxy-3-oxo-N-phenylbutanamide with structurally related compounds, focusing on substituent effects, molecular conformation, and intermolecular interactions.
Structural Analogues with Halogen and Methoxy Substituents
Compound 1 : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Key Features :
- Contains a bromine substituent and methyl group on the aromatic ring.
- Exhibits a near-planar conformation (dihedral angle: 8.38° between aromatic rings) due to π-conjugation via the amide bridge.
- Forms centrosymmetric dimers via N–H⋯O hydrogen bonds.
- Comparison: The bromine atom increases molecular weight and polarizability compared to the methoxy group in the target compound. The planar conformation and hydrogen-bonding patterns are likely conserved in this compound due to similar amide linkages .
Compound 2: N-[1-(4-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide ()
- Key Features :
- Incorporates dual methoxy groups and multiple amide functionalities.
- Enhanced solubility in polar solvents due to methoxy substituents.
- Comparison :
Derivatives with Hydroxyimino and Ester Groups
Compound 3: (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide ()
- Key Features: Replaces the methoxy group with a hydroxyimino moiety. Exists in a keto-amine tautomeric form, stabilized by intramolecular hydrogen bonds.
- Comparison: The hydroxyimino group in Compound 3 may exhibit tautomerism, unlike the methoxy group in the target compound, which is electronically inert. This difference could influence reactivity in nucleophilic or electrophilic environments .
Compound 4: [2-(N-methylanilino)-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate ()
- Key Features :
- Contains an ester linkage and methylsulfanyl group.
- Likely exhibits lower thermal stability compared to amide-based compounds.
- Comparison: The ester group in Compound 4 may reduce hydrolytic stability relative to the amide group in the target compound.
Physicochemical and Crystallographic Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
